N-benzyl-4-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
Description
N-benzyl-4-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a heterocyclic compound featuring a benzamide backbone conjugated with a substituted imidazole-thioether moiety. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclization, as seen in analogous triazole and imidazole derivatives .
Properties
IUPAC Name |
N-benzyl-4-[2-[2-(2,5-difluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N4O2S/c26-19-8-11-21(27)22(14-19)30-23(32)16-34-25-28-12-13-31(25)20-9-6-18(7-10-20)24(33)29-15-17-4-2-1-3-5-17/h1-14H,15-16H2,(H,29,33)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJUEGIZKROSFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
N-benzyl-4-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-benzyl-4-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The difluorophenyl group and imidazole ring play crucial roles in these interactions, contributing to the compound’s overall efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of N-benzyl-4-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide with key analogs, focusing on structural motifs, synthesis, and functional properties.
Table 1: Structural and Functional Comparison
Key Findings
Structural Flexibility vs. Bioactivity: The imidazole-benzamide scaffold in the target compound offers greater conformational flexibility compared to rigid 1,2,4-triazole-thiones (). This flexibility may enhance binding to diverse enzyme pockets but could reduce metabolic stability . The sulfanyl linker in the target compound contrasts with the sulfonylphenyl groups in triazole derivatives ().
Fluorine Substitution Patterns :
- The 2,5-difluorophenyl group in the target compound differs from the 2,4-difluorophenyl or 4-fluorophenyl substituents in analogs (). Fluorine positioning significantly affects electronic properties and steric interactions, influencing target selectivity (e.g., kinase vs. protease inhibition) .
Biological Activity :
- Triazole-thiones () exhibit broad-spectrum antimicrobial activity due to their thione tautomers, which chelate metal ions in microbial enzymes . In contrast, the target compound’s imidazole-thioether motif may favor redox-modulating or kinase-inhibitory roles.
- The pyrimidine-pyrrolopyridazine derivative () demonstrates potent kinase inhibition (IC₅₀ < 10 nM for VEGFR2), attributed to its trifluoromethyl-pyrimidine group, which enhances hydrophobic binding . The target compound lacks this motif but retains fluorine-driven hydrophobicity.
Synthetic Complexity :
Biological Activity
N-benzyl-4-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound based on available research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound features a benzyl group, an imidazole ring, and a difluorophenyl carbamoyl moiety, contributing to its diverse biological activities. The synthesis typically involves multi-step reactions, including the formation of the imidazole ring and subsequent functionalization with the benzamide and difluorophenyl groups.
Biological Activity
1. Anticancer Activity
Research has indicated that compounds with imidazole rings often exhibit anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Case Study : A related compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 50 µM. This suggests that this compound may possess similar anticancer activity.
2. Antimicrobial Activity
Imidazole derivatives have also been studied for their antimicrobial properties. The presence of the difluorophenyl group may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.
Research Findings : In vitro studies have shown that similar compounds exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, a derivative showed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various pathogens.
The biological activity of this compound can be attributed to several mechanisms:
-
Enzyme Inhibition : Compounds with similar structures have been reported to inhibit enzymes such as acetylcholinesterase (AChE), which is significant in neurodegenerative diseases.
- Cell Cycle Arrest : Some studies indicate that imidazole derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
Data Summary
The following table summarizes key biological activities and findings related to this compound:
| Biological Activity | IC50/MIC Values | Mechanism |
|---|---|---|
| Anticancer | 10 - 50 µM | Apoptosis induction; PI3K/Akt modulation |
| Antimicrobial | 8 - 32 µg/mL | Membrane penetration; enzyme inhibition |
| AChE Inhibition | 36.05 µM | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
